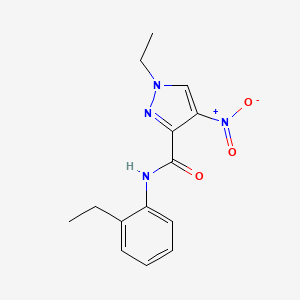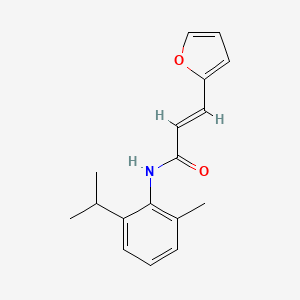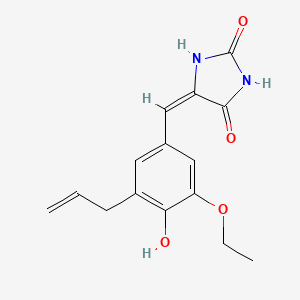
1-ethyl-N-(2-ethylphenyl)-4-nitro-1H-pyrazole-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-ethyl-N-(2-ethylphenyl)-4-nitro-1H-pyrazole-3-carboxamide, also known as ENPC, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. ENPC is a pyrazole derivative that has been synthesized through various methods.
作用机制
The exact mechanism of action of 1-ethyl-N-(2-ethylphenyl)-4-nitro-1H-pyrazole-3-carboxamide is not fully understood. However, it has been suggested that this compound may exert its pharmacological effects by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins. This compound has also been found to inhibit the activity of nitric oxide synthase (NOS), an enzyme that is involved in the production of nitric oxide.
Biochemical and Physiological Effects:
This compound has been found to exhibit anti-inflammatory, analgesic, and antipyretic activities. It has also been found to exhibit cytotoxic activity against cancer cells. This compound has been shown to inhibit the production of prostaglandins and nitric oxide, which are involved in inflammation and pain. In addition, this compound has been found to induce apoptosis, or programmed cell death, in cancer cells.
实验室实验的优点和局限性
1-ethyl-N-(2-ethylphenyl)-4-nitro-1H-pyrazole-3-carboxamide has several advantages for lab experiments. It is relatively easy to synthesize and is readily available. This compound has also been found to exhibit a wide range of pharmacological activities, making it useful for studying various biological processes. However, this compound also has some limitations. It has been found to exhibit cytotoxicity towards normal cells, which may limit its potential use as a therapeutic agent. In addition, further studies are needed to fully understand the mechanism of action of this compound and its potential side effects.
未来方向
There are several future directions for the study of 1-ethyl-N-(2-ethylphenyl)-4-nitro-1H-pyrazole-3-carboxamide. One potential direction is to investigate its potential use as a pesticide and herbicide. Another direction is to further study its potential use in the treatment of cancer. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential side effects. Finally, the synthesis of this compound can be optimized to improve its yield and purity.
合成方法
1-ethyl-N-(2-ethylphenyl)-4-nitro-1H-pyrazole-3-carboxamide can be synthesized through various methods, including the reaction of 2-ethylphenylhydrazine with ethyl acetoacetate, followed by the reaction of the resulting product with nitric acid. Another method involves the reaction of 2-ethylphenylhydrazine with ethyl acetoacetate and acetic anhydride, followed by the reaction of the resulting product with nitric acid. The synthesis of this compound has also been achieved through the reaction of 2-ethylphenylhydrazine with 3-nitrobenzoyl chloride in the presence of triethylamine.
科学研究应用
1-ethyl-N-(2-ethylphenyl)-4-nitro-1H-pyrazole-3-carboxamide has been studied for its potential applications in various fields. It has been found to exhibit anti-inflammatory, analgesic, and antipyretic activities. This compound has also been studied for its potential use as a pesticide and herbicide. In addition, this compound has been investigated for its potential use in the treatment of cancer, as it has been found to exhibit cytotoxic activity against cancer cells.
属性
IUPAC Name |
1-ethyl-N-(2-ethylphenyl)-4-nitropyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O3/c1-3-10-7-5-6-8-11(10)15-14(19)13-12(18(20)21)9-17(4-2)16-13/h5-9H,3-4H2,1-2H3,(H,15,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYZBBEGSRLXSMY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)C2=NN(C=C2[N+](=O)[O-])CC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[(1,3-benzodioxol-5-ylmethyl)amino]-7,7-dimethyl-7,8-dihydro-5(6H)-quinazolinone](/img/structure/B5716402.png)

![N-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-methylaniline](/img/structure/B5716408.png)
![2-(5-propyl-1,3,4-thiadiazol-2-yl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5716413.png)



![N-{[(4-chlorophenyl)amino]carbonothioyl}-4-ethoxybenzamide](/img/structure/B5716445.png)

![2-{4-[1-(4-chlorobenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-1-piperazinyl}ethanol](/img/structure/B5716471.png)
![4-chloro-N-methyl-N-[2-oxo-2-(1-piperidinyl)ethyl]benzenesulfonamide](/img/structure/B5716483.png)
